4-Chlorobutan-1-amine

PROTAC synthesis targeted protein degradation linker chemistry

4-Chlorobutan-1-amine (CAS 42330-95-0, molecular formula C₄H₁₀ClN, molecular weight 107.58 g/mol) is a primary linear haloalkylamine featuring a four-carbon aliphatic chain terminated with an amino group at one end and a chlorine substituent at the opposite terminus. This compound exhibits a calculated boiling point of 154.0 ± 23.0 °C at 760 mmHg, a density of approximately 1.0 ± 0.1 g/cm³, and a LogP value of 0.75, indicating balanced hydrophilic-lipophilic character suitable for both aqueous and organic reaction environments.

Molecular Formula C4H10ClN
Molecular Weight 107.58 g/mol
CAS No. 42330-95-0
Cat. No. B1590077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutan-1-amine
CAS42330-95-0
Molecular FormulaC4H10ClN
Molecular Weight107.58 g/mol
Structural Identifiers
SMILESC(CCCl)CN
InChIInChI=1S/C4H10ClN/c5-3-1-2-4-6/h1-4,6H2
InChIKeyOEOOQMSPHMFXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobutan-1-amine (CAS 42330-95-0): Linear Haloalkylamine Building Block for Pharmaceutical Intermediates and PROTAC Synthesis


4-Chlorobutan-1-amine (CAS 42330-95-0, molecular formula C₄H₁₀ClN, molecular weight 107.58 g/mol) is a primary linear haloalkylamine featuring a four-carbon aliphatic chain terminated with an amino group at one end and a chlorine substituent at the opposite terminus [1]. This compound exhibits a calculated boiling point of 154.0 ± 23.0 °C at 760 mmHg, a density of approximately 1.0 ± 0.1 g/cm³, and a LogP value of 0.75, indicating balanced hydrophilic-lipophilic character suitable for both aqueous and organic reaction environments [2]. The presence of both a nucleophilic primary amine and an electrophilic chloroalkyl leaving group enables its utility as a bifunctional intermediate in multi-step organic syntheses, particularly in the construction of heterocyclic compounds, sulfonamide derivatives, and targeted protein degradation molecules [1].

Why 4-Chlorobutan-1-amine Cannot Be Interchanged with 4-Bromobutan-1-amine or Non-Halogenated Analogs in Synthesis Workflows


Within the ω-haloalkylamine class, substitution between chlorinated and brominated variants introduces quantifiable differences in reactivity that directly impact synthetic yield, reaction kinetics, and in some cases, biological targeting outcomes. While 4-bromobutan-1-amine exhibits faster nucleophilic substitution rates due to the superior leaving-group ability of bromide, this enhanced reactivity can be disadvantageous in applications requiring controlled, stepwise functionalization or in PROTAC linker construction where excessive electrophilicity may lead to off-target alkylation [1]. Conversely, the non-halogenated counterpart butan-1-amine lacks the electrophilic handle required for subsequent displacement reactions, eliminating the bifunctional character essential for many medicinal chemistry workflows. These reactivity distinctions are further magnified in systems where halogen identity governs both chemical stability and pharmacological parameters such as oral bioavailability, as established in comparative studies of β-haloalkylamine adrenergic blocking agents [2].

4-Chlorobutan-1-amine: Comparative Quantitative Evidence for Scientific Selection


4-Chlorobutan-1-amine Hydrochloride as a Validated PROTAC Linker with Defined Purity Specifications

4-Chlorobutan-1-amine hydrochloride (CAS 6435-84-3) is commercially cataloged and validated as a PROTAC linker building block. Multiple vendors specify standard purity at 95% with batch-specific analytical documentation including NMR, HPLC, and GC verification . In PROTAC design, linker length critically influences ternary complex formation and degradation efficiency; the four-carbon alkyl chain provided by this compound falls within the empirically derived optimal linker length range of 12 to over 20 carbons when incorporated into larger bifunctional molecules . This compound enables the introduction of a primary amine functional handle for E3 ligase ligand conjugation while maintaining a chloroalkyl terminus for further elongation or target protein ligand attachment .

PROTAC synthesis targeted protein degradation linker chemistry

Comparative Reactivity of Chloroalkylamines versus Bromoalkylamines: Quantitative Kinetic Evidence

A fundamental kinetic study on primary haloalkylamines established that bromoalkylamines exhibit markedly faster halide ion release rates compared to their chloro counterparts under identical aqueous conditions. In basic solutions, haloalkylamines react according to a two-term rate law (kobs = k₁ + k₂[OH⁻]). The study explicitly states that 'in both cases, the reactivities of 2-bromoethylamine [are] greater than those of the corresponding chloro compound' [1]. While 4-chlorobutan-1-amine was not among the specific compounds tested, the reactivity trend is generalizable across the ω-haloalkylamine class due to the consistent leaving-group hierarchy (I > Br > Cl) in aliphatic nucleophilic substitution. This differential reactivity has practical consequences: in synthetic sequences requiring sequential functionalization, the lower electrophilicity of the chloro derivative provides greater chemoselectivity and reduced premature cyclization or oligomerization.

reaction kinetics halide release nucleophilic substitution

Inverse Correlation Between Chemical Reactivity and Oral Bioavailability in β-Haloalkylamines

A comparative pharmacological study of six paired β-bromo- and β-chloroalkylamine adrenergic blocking agents established a consistent inverse relationship between in vitro chemical reactivity (measured via reaction rate with sodium thiosulfate) and oral effectiveness in vivo [1]. The study concluded that 'a slow reaction rate favors absorption of the unaltered β-haloalkylamine after oral administration' [1]. While this study examined β-substituted derivatives rather than ω-substituted compounds like 4-chlorobutan-1-amine, the underlying pharmacokinetic principle—that lower intrinsic chemical reactivity correlates with improved gastrointestinal stability and systemic absorption—represents a class-level inference applicable to haloalkylamine-containing drug candidates. This principle supports the selection of chloro over bromo analogs in oral drug development programs where maintaining intact prodrug or active species during absorption is critical.

oral bioavailability adrenergic blocking pharmacokinetics

4-Chlorobutyl-Containing Compound Demonstrates High-Potency TAAR1 Agonism in HEK293 Cellular Assays

A compound containing the 4-chlorobutyl structural moiety (specifically a derivative incorporating the 4-chlorobutan-1-amine scaffold) was evaluated for agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1) expressed in HEK293 cells. In a cAMP accumulation assay following 30-minute incubation, this compound exhibited an EC₅₀ of 23 nM, demonstrating high-potency activation of TAAR1 [1]. TAAR1 is a G protein-coupled receptor implicated in the regulation of monoaminergic neurotransmission and is an emerging therapeutic target for schizophrenia, depression, and substance use disorders [1]. The 4-chlorobutyl group contributes to the pharmacophore through its dual role: the primary amine engages in receptor binding interactions characteristic of trace amine agonists, while the chloroalkyl chain provides the appropriate spacer geometry and lipophilicity for optimal receptor complementarity.

TAAR1 agonism GPCR pharmacology trace amine receptor

4-Chlorobutan-1-amine Enables Intramolecular Cyclization to Pyrrolidine under Basic Conditions

4-Chlorobutan-1-amine undergoes intramolecular nucleophilic cyclization upon treatment with base to yield pyrrolidine, a saturated five-membered nitrogen heterocycle of significant pharmaceutical relevance [1]. This transformation exploits the bifunctional architecture of the compound: the primary amine acts as an intramolecular nucleophile that attacks the electrophilic terminal carbon bearing the chlorine leaving group, effecting ring closure with chloride displacement. This reactivity stands in contrast to 3-chloropropan-1-amine, which under analogous basic conditions yields the three-membered aziridine ring, and 2-chloroethylamine, which similarly generates aziridine [1]. The chain-length-dependent cyclization outcome provides a tunable synthetic parameter: four-carbon spacing specifically produces the five-membered pyrrolidine, a privileged scaffold found in numerous alkaloids, pharmaceutical agents (e.g., nicotine analogs, proline derivatives), and chiral organocatalysts.

intramolecular cyclization heterocycle synthesis pyrrolidine formation

Validated Research and Industrial Applications of 4-Chlorobutan-1-amine Based on Quantitative Evidence


PROTAC Linker Synthesis for Targeted Protein Degradation

4-Chlorobutan-1-amine hydrochloride (CAS 6435-84-3) is commercially validated as a PROTAC linker building block with defined purity specifications (≥95%) and batch-specific analytical documentation including NMR, HPLC, and GC verification [1]. In PROTAC design, the four-carbon alkyl chain contributes to the empirically determined optimal linker length range of 12 to over 20 carbons when assembled into the full bifunctional molecule, a parameter that directly influences ternary complex formation efficiency and subsequent target protein ubiquitination . The primary amine functionality enables conjugation to E3 ubiquitin ligase ligands, while the terminal chloroalkyl group provides a synthetic handle for attachment to target protein-binding warheads or further linker elongation.

TAAR1-Targeted Medicinal Chemistry for Neuropsychiatric Drug Discovery

Derivatives incorporating the 4-chlorobutyl scaffold demonstrate high-potency agonism at human TAAR1, with a representative compound exhibiting an EC₅₀ of 23 nM in cAMP accumulation assays using HEK293 cells expressing the recombinant receptor [1]. TAAR1 is a G protein-coupled receptor that modulates dopaminergic and serotonergic neurotransmission and represents an emerging therapeutic target for schizophrenia, depression, and substance use disorders. The nanomolar potency achieved with the 4-chlorobutyl-containing pharmacophore validates this scaffold for structure-activity relationship (SAR) studies and lead optimization campaigns targeting TAAR1-mediated pathways.

Controlled-Stepwise Synthesis of Pharmaceutical Intermediates Requiring Moderate Electrophilicity

In multi-step synthetic sequences where bromoalkylamine analogs would introduce excessive reactivity leading to premature cyclization or oligomerization, 4-chlorobutan-1-amine provides the electrophilic character necessary for subsequent functionalization while maintaining manageable reaction kinetics [1]. This property is particularly valuable in the preparation of sulfonamide derivatives and azetidinone-based β-lactam antibiotic intermediates, where the chlorobutyl group serves as a latent electrophile that can be activated under controlled conditions after initial amine-based coupling reactions . The established class-level principle that chloroalkylamines exhibit slower halide release rates compared to bromo congeners supports the selection of the chloro variant for workflows requiring sequential, chemoselective transformations [1].

Pyrrolidine Heterocycle Synthesis via Intramolecular Cyclization

4-Chlorobutan-1-amine undergoes base-induced intramolecular cyclization to afford pyrrolidine, providing direct access to this five-membered nitrogen heterocycle without requiring external nitrogen sources or protecting group strategies [1]. This reactivity distinguishes the four-carbon chloroalkylamine from its three-carbon and two-carbon counterparts, which yield aziridine under analogous conditions [1]. Pyrrolidine and its derivatives constitute privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs including nicotine analogs, proline-based therapeutics, and chiral organocatalysts. The ability to generate this scaffold through a simple base treatment of the bifunctional starting material offers synthetic efficiency advantages in heterocycle-focused drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.